7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a chemical compound classified under the category of triazoles and pyrimidines. It is recognized for its potential applications in medicinal chemistry, particularly as an inhibitor of specific biological targets. The compound's unique structure combines elements of both triazole and pyrimidine, which contributes to its pharmacological properties.
The compound is associated with various suppliers and research entities that specialize in chemical distribution and synthesis. Notable sources include Parchem and Hairui Chemical, which provide information on its molecular structure and synthesis methods . The compound is identified by its CAS number 1707378-86-6 and has a molecular weight of approximately 219.24 g/mol .
7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one belongs to the class of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structure. Its classification within the triazole family indicates its relevance in pharmaceutical chemistry due to the diverse biological activities exhibited by triazole derivatives.
The synthesis of 7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one can be achieved through several methodologies involving multi-step reactions. One common approach includes the cyclization of appropriate precursors under acidic or basic conditions to form the triazole-pyrimidine structure.
The molecular structure of 7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one can be represented as follows:
This structure contains a piperidine ring attached to a triazole-pyrimidine core, which is essential for its biological activity.
Key structural data includes:
7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one participates in various chemical reactions typical of heterocycles. Common reactions include:
The specific reaction conditions (e.g., temperature, pressure) and catalysts used can significantly influence the yield and selectivity of these reactions.
The mechanism of action for 7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one primarily involves its interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that compounds within this class may exhibit inhibitory effects on kinases or other proteins critical for cell proliferation and survival . This suggests potential applications in cancer therapy or other diseases where these pathways are dysregulated.
Key chemical properties include:
Relevant data on absorption characteristics indicate high gastrointestinal absorption potential but limited blood-brain barrier penetration .
7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one has several scientific uses:
The ongoing research into this compound's biological activities continues to highlight its significance in medicinal chemistry and related fields .
The triazolopyrimidine core serves as a privileged scaffold in medicinal chemistry due to its structural mimicry of purine nucleotides and tunable physicochemical properties. Rational modifications focus primarily on the C5 and C7 positions of the bicyclic ring system to optimize target binding and selectivity. As demonstrated in anti-tubercular applications, replacing the C5 phenyl group with 2-pyridyl (compound 16) significantly enhances potency against Mycobacterium tuberculosis (MIC = 0.83 μM) while maintaining low cytotoxicity (SI > 130). Conversely, para-CF₃ substitution at C5 abolishes antibacterial activity, highlighting the sensitivity of this position to electronic effects [2]. The C7 position shows strict requirement for nitrogen-containing alicyclic substituents, with piperidine conferring optimal activity and metabolic stability. Core rigidity is maintained by preserving the conjugated system across the triazole-pyrimidine junction, which facilitates π-stacking interactions in biological targets [5].
Table 1: Impact of C5 Substituents on Anti-Tubercular Activity
C5 Substituent | Representative Compound | MIC (μM) | Selectivity Index (SI) |
---|---|---|---|
Phenyl | 1 | 3.1 ± 1.3 | >32 |
2-Pyridyl | 16 | 0.83 ± 0.26 | >130 |
Cyclobutyl | 23 | 2.9 ± 0.71 | >34 |
para-Fluorophenyl | 14 | 3.0 ± 0.21 | >30 |
n-Propyl | 20 | >20 | Inactive |
Data source: Anti-tubercular SAR study [2]
Scaffold-hopping strategies have been employed to address inherent limitations of the triazolopyrimidine core, particularly regarding solubility and blood-brain barrier penetration. Replacing the piperidine moiety with piperazine (as in 7-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine) significantly improves aqueous solubility (predicted LogP = -0.47 vs. +1.2 for piperidine analog) while maintaining favorable topological polar surface area (TPSA = 58.35 Ų). This modification enhances brain exposure potential by reducing P-glycoprotein (P-gp) recognition [3]. Alternative approaches include:
Table 2: Physicochemical Properties of Scaffold Variants
Core Modification | LogP | TPSA (Ų) | Aqueous Solubility | P-gp Substrate Probability |
---|---|---|---|---|
7-(Piperidin-1-yl) (Standard) | ~1.2 | 48.2 | Low | High (0.85) |
7-(Piperazin-1-yl) Variant | -0.47 | 58.35 | Moderate | Moderate (0.42) |
Imidazo[4,3-c]pyrimidine Replacement | 1.8 | 44.3 | Low | High (0.78) |
Data derived from structural analogs [3] [4]
The synthesis of 7-(piperidin-1-yl)triazolopyrimidines follows convergent routes with 7-chloro intermediates serving as key precursors. A robust three-step approach is employed:
For C5-aryl substituted variants, Suzuki-Miyaura cross-coupling enables late-stage diversification after core assembly. Critical process parameters include:
Comprehensive SAR analysis reveals distinct pharmacophoric requirements at each position of the triazolopyrimidine scaffold:
C5 Position:
C7 Position:
Table 3: SAR of C7 Substituents in Triazolopyrimidine Analogs
C7 Substituent | Biological Target | Potency (Kᵢ or MIC) | Key Observation |
---|---|---|---|
Piperidin-1-yl | M. tuberculosis | MIC = 3.1 μM | Baseline activity |
4-Methoxyphenethylamino | M. tuberculosis | MIC >20 μM | Complete loss of activity |
2-(4-Fluorophenyl)ethyl | A₂A receptor | Kᵢ = 14.7 nM | Improved solubility & retention |
2-Pyridylethyl | A₂A receptor | Kᵢ = 2.4 nM | Optimal balance of affinity/PK |
Data synthesized from tuberculosis and neurology studies [2] [4]
Achieving therapeutic CNS concentrations requires deliberate molecular design to circumvent P-glycoprotein (P-gp) efflux. For 7-piperidinyl triazolopyrimidines, key optimization strategies include:
Comprehensive List of Triazolopyrimidine Compounds
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7